![molecular formula C19H23NO B14220058 1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one CAS No. 827306-46-7](/img/structure/B14220058.png)
1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene core with a cyclohexylethylamino group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-one and (1R)-1-cyclohexylethylamine.
Condensation Reaction: The naphthalene-2-one undergoes a condensation reaction with (1R)-1-cyclohexylethylamine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthalene-2,3-dione derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-one: The parent compound, lacking the cyclohexylethylamino group.
Cyclohexylethylamine: The amine component used in the synthesis.
Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.
Uniqueness
1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one is unique due to its specific combination of a naphthalene core and a cyclohexylethylamino group
Properties
CAS No. |
827306-46-7 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-[[(1R)-1-cyclohexylethyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H23NO/c1-14(15-7-3-2-4-8-15)20-13-18-17-10-6-5-9-16(17)11-12-19(18)21/h5-6,9-15,21H,2-4,7-8H2,1H3/t14-/m1/s1 |
InChI Key |
NXDWYHCOOPGLBF-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1CCCCC1)N=CC2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC(C1CCCCC1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
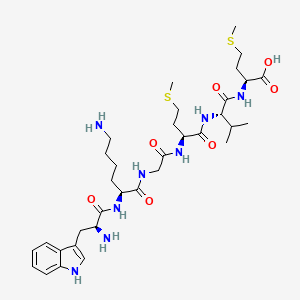
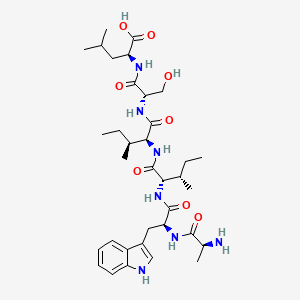
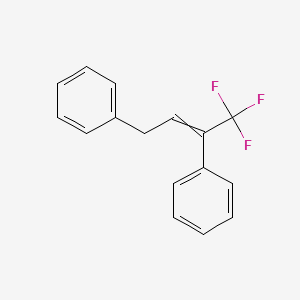
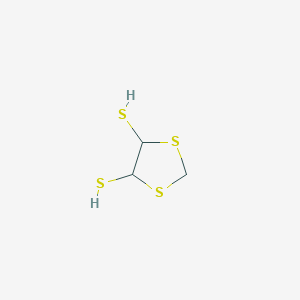
![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
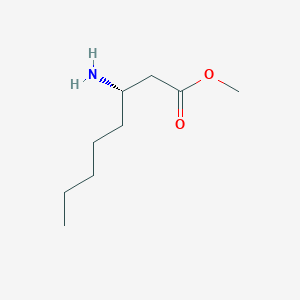
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
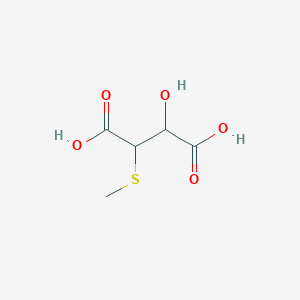
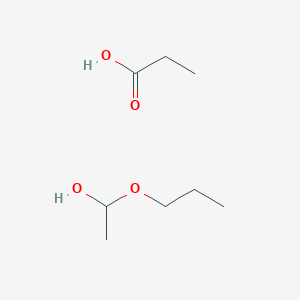
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
